5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Lipophilicity Drug-likeness Physicochemical properties

5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS 1227465-66-8; MFCD16556135) is a heterocyclic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. It exists in tautomeric equilibrium between the 2-ol and 2-one forms, the latter being the predominant species and the correct IUPAC designation 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 1227465-66-8
Cat. No. B109940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3,4-oxadiazol-2-ol
CAS1227465-66-8
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC(=O)O2
InChIInChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
InChIKeyXQEHJYQOJAPJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,3,4-oxadiazol-2-ol CAS 1227465-66-8: Procurement Data Sheet for Medicinal Chemistry Scaffold Selection


5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS 1227465-66-8; MFCD16556135) is a heterocyclic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol [1]. It exists in tautomeric equilibrium between the 2-ol and 2-one forms, the latter being the predominant species and the correct IUPAC designation 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one [1]. The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals , [2]. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, antitubercular, and anticonvulsant effects [3], [4].

Why 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Cannot Be Substituted with Generic 1,3,4-Oxadiazol-2-ol Analogs


Generic substitution of 5-cyclopropyl-1,3,4-oxadiazol-2-ol with unsubstituted or non-cyclopropyl 1,3,4-oxadiazol-2-ol analogs is not scientifically valid due to the profound pharmacodynamic and pharmacokinetic impact of the C5 substituent. The cyclopropyl group confers distinct physicochemical properties that directly influence biological activity and metabolic fate [1]. Specifically, the cyclopropyl moiety introduces ring strain that modulates electronic distribution and enhances metabolic stability relative to unsubstituted or simple alkyl-substituted analogs [2]. Critically, patent literature demonstrates that C5-substituted 1,3,4-oxadiazol-2-ol derivatives are actively pursued as PPAR delta modulators and DGAT inhibitors, where the identity of the C5 substituent is essential for target engagement and selectivity [3], [4]. The combination of the oxadiazol-2-ol moiety‘s hydrogen-bonding capabilities with the cyclopropyl group’s steric and electronic effects creates a unique molecular recognition profile that cannot be replicated by generic alternatives [5].

5-Cyclopropyl-1,3,4-oxadiazol-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP3-AA Comparison with Unsubstituted 1,3,4-Oxadiazol-2-ol

The cyclopropyl substitution at the C5 position of 5-cyclopropyl-1,3,4-oxadiazol-2-ol confers a measurable increase in lipophilicity compared to the unsubstituted 1,3,4-oxadiazol-2-ol core. This is a critical differentiator for membrane permeability, oral bioavailability potential, and compound distribution [1].

Lipophilicity Drug-likeness Physicochemical properties QSAR

Structural Rigidity and Rotatable Bond Reduction: Conformational Entropy Comparison with 5-Ethyl Analog

The cyclopropyl group of 5-cyclopropyl-1,3,4-oxadiazol-2-ol introduces a conformationally restricted, strained ring system that limits rotational freedom compared to a flexible alkyl chain such as an ethyl group. This structural rigidity reduces conformational entropy upon target binding, which can translate to enhanced binding affinity when the bioactive conformation is pre-organized [1].

Conformational restriction Entropy Binding affinity Scaffold optimization

Molecular Weight and Fragment-Like Character: Procurement Advantage Over High-Molecular-Weight 1,3,4-Oxadiazole Derivatives

With a molecular weight of 126.11 g/mol, 5-cyclopropyl-1,3,4-oxadiazol-2-ol occupies a privileged position as a fragment-sized building block, offering superior ligand efficiency potential compared to more complex, high-molecular-weight 1,3,4-oxadiazole derivatives frequently encountered in medicinal chemistry collections [1].

Fragment-based drug discovery Lead optimization Molecular weight Ligand efficiency

5-Cyclopropyl-1,3,4-oxadiazol-2-ol: Evidence-Based Procurement and Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Enrichment

The low molecular weight (126.11 g/mol), favorable XLogP3-AA of 0.2, and conformationally restricted cyclopropyl group make this compound an ideal candidate for fragment library inclusion in FBDD campaigns [1]. Its fragment-like properties (MW < 300 Da, heavy atom count = 9) combined with the 1,3,4-oxadiazole core’s established pharmacophore potential across multiple therapeutic areas [2] position it as a high-value screening starting point for target-based discovery programs.

Medicinal Chemistry Scaffold for Anti-Infective and Anticancer Lead Optimization

Given the established pharmacological relevance of the 1,3,4-oxadiazole core in antitubercular, antibacterial, and anticancer research [2], [3], this compound serves as a key synthetic intermediate and scaffold for generating focused libraries. Its cyclopropyl substituent provides a differentiated starting point for structure-activity relationship (SAR) exploration compared to unsubstituted or aryl-substituted analogs, with the potential to modulate metabolic stability and target selectivity in lead optimization campaigns.

Agrochemical Research and Crop Protection Intermediate

The 1,3,4-oxadiazole scaffold has been explored in agrochemical applications, and the cyclopropyl group‘s contribution to metabolic stability and lipophilicity makes this compound a suitable building block for developing novel crop protection agents [4]. Its role as a versatile synthetic intermediate enables the rapid assembly of more complex oxadiazole-containing molecules for antifungal, herbicidal, or insecticidal screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.